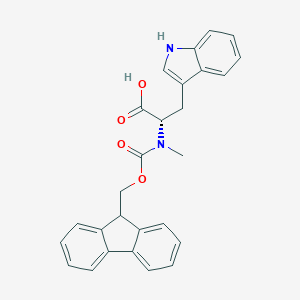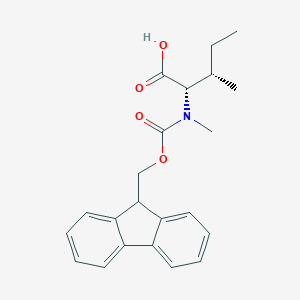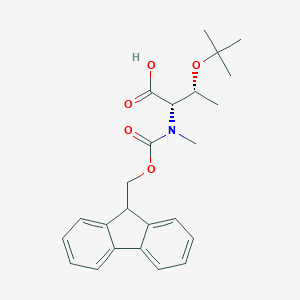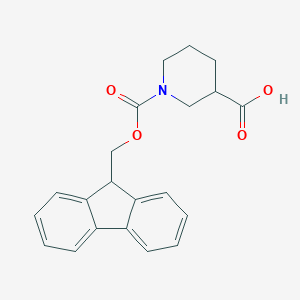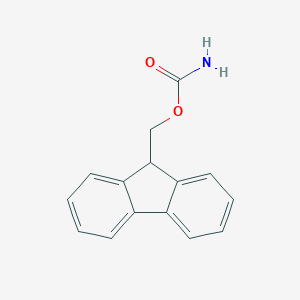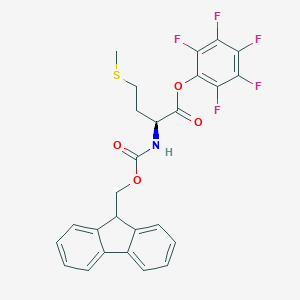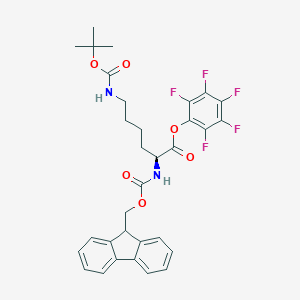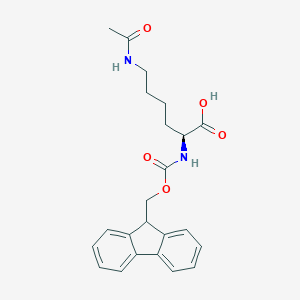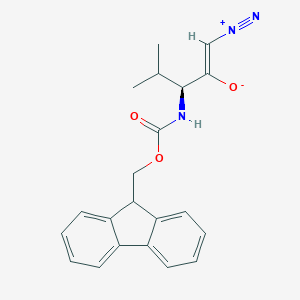
(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H24NO4- and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Molecular Design
Structure Elucidation and Conformational Studies : The detailed structural analysis of complex molecules, such as 18'-epivinblastine, showcases the intricate conformational dynamics and intramolecular interactions, including hydrogen bonding, which are crucial for understanding the molecular basis of biological activity and designing new compounds with desired properties (Lynch et al., 1991). Similar studies provide a foundation for the synthesis of novel derivatives with potential therapeutic applications.
Molecular Architecture and Design : The synthesis and characterization of novel bisindole derivatives highlight the role of molecular architecture in defining the physicochemical and biological properties of complex molecules. Such studies are pivotal in the design of new drugs and materials with specific functions (Lynch et al., 1991).
Synthetic Methodologies
Novel Synthetic Routes : Research into the synthesis of novel indole-benzimidazole derivatives outlines innovative approaches to constructing complex molecules. These methodologies are instrumental in expanding the toolkit for chemical synthesis, enabling the creation of new compounds for various research and therapeutic purposes (Wang et al., 2016).
Conformationally Constrained Amino Acids : The development of conformationally constrained tryptophan derivatives provides insights into the synthesis of amino acids with limited flexibility. This research has implications for peptide design, where the conformational constraints of amino acids can influence the overall structure and function of peptides (Horwell et al., 1994).
Spectroscopic Studies and Applications
Fluorescent Probes and Imaging : The development of carboxylic acid derivatives with fluorescent properties opens new avenues for bioimaging and molecular diagnostics. These studies demonstrate the utility of fluorescence labeling in visualizing cellular processes and structures, contributing to advances in biomedical research (Mitra et al., 2013).
Integrin-Targeting Fluorenyl Probes : Research on water-soluble fluorene derivatives tailored for integrin targeting showcases the potential of these compounds in selective imaging of cellular receptors. This is particularly relevant for cancer research, where targeting specific cell surface receptors is crucial for diagnostics and therapy (Morales et al., 2010).
Mechanism of Action
Target of Action
The primary target of Fmoc-Oic-OH is amine groups . It is frequently used as a protecting group for amines in organic synthesis .
Mode of Action
Fmoc-Oic-OH interacts with its targets by reacting with the amine group to form a carbamate . This reaction introduces the Fmoc group, effectively protecting the amine during subsequent reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
The introduction of the Fmoc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .
Pharmacokinetics
The pharmacokinetics of Fmoc-Oic-OH are largely determined by its role as a protecting group. The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of Fmoc-Oic-OH’s action is the protection of amines during organic synthesis . By reacting with the amine group to form a carbamate, Fmoc-Oic-OH allows for the sequential addition of amino acids in peptide synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .
Action Environment
The action of Fmoc-Oic-OH is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Fmoc-Oic-OH .
Biochemical Analysis
Biochemical Properties
Fmoc-Oic-OH is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes and proteins during this process .
Cellular Effects
It has been observed that certain Fmoc-derivatives can influence cell adhesion and growth . For instance, Fmoc-K3 promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .
Molecular Mechanism
The molecular mechanism of Fmoc-Oic-OH involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The Fmoc group, which includes Fmoc-Oic-OH, is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Metabolic Pathways
Fmoc-Oic-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of introducing the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid involves several steps such as protection, alkylation, reduction, and deprotection.", "Starting Materials": [ "9H-Fluorene", "2-Bromoacetate", "Sodium hydride", "Sodium borohydride", "Acetic anhydride", "Octahydro-1H-indole-2-carboxylic acid" ], "Reaction": [ "Protection: 9H-Fluorene is reacted with acetic anhydride to form acetylated 9H-Fluorene.", "Alkylation: Acetylated 9H-Fluorene is reacted with 2-bromoacetate in the presence of sodium hydride to form (9H-Fluoren-9-yl)methyl 2-acetoxymethyl acetate.", "Reduction: (9H-Fluoren-9-yl)methyl 2-acetoxymethyl acetate is reduced using sodium borohydride to form (9H-Fluoren-9-yl)methanol.", "Deprotection: (9H-Fluoren-9-yl)methanol is reacted with octahydro-1H-indole-2-carboxylic acid in the presence of acetic anhydride to form (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid." ] } | |
CAS RN |
130309-37-4 |
Molecular Formula |
C24H24NO4- |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15-,21-,22-/m0/s1 |
InChI Key |
JBZXLQHJZHITMW-RXYZOABWSA-M |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |
Pictograms |
Irritant |
synonyms |
130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




